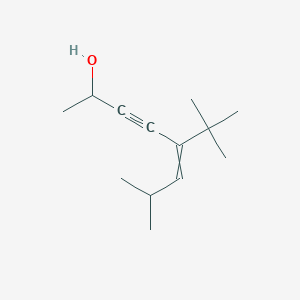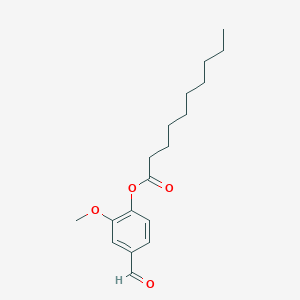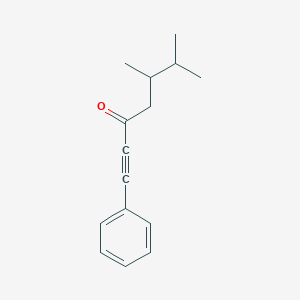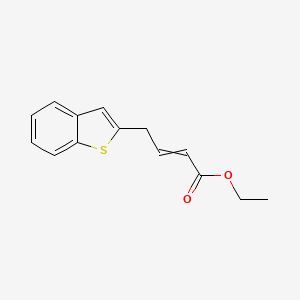
(1R)-1-Methyl-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Methyl-1H-2-benzopyran: is a chiral compound belonging to the class of benzopyrans. Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring. The (1R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Methyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-Methyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction can produce benzopyranols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzopyran ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-Methyl-1H-2-benzopyran is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development and other therapeutic applications.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable for creating products with specific sensory attributes.
Mécanisme D'action
The mechanism of action of (1R)-1-Methyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-Methyl-1H-2-benzopyran: The enantiomer of (1R)-1-Methyl-1H-2-benzopyran, with a different spatial arrangement of atoms.
2H-1-Benzopyran-2-one: A related compound with a similar benzopyran structure but different functional groups.
4H-1-Benzopyran-4-one: Another benzopyran derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. The (1R) configuration may result in different interactions with biological targets compared to its (1S) enantiomer, leading to distinct pharmacological effects.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral configuration and chemical properties make it a valuable subject of research and development, with potential implications for various scientific and industrial fields.
Propriétés
Numéro CAS |
920975-80-0 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1R)-1-methyl-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-8H,1H3/t8-/m1/s1 |
Clé InChI |
WHGBNFULEZIUEW-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1C2=CC=CC=C2C=CO1 |
SMILES canonique |
CC1C2=CC=CC=C2C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)

![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
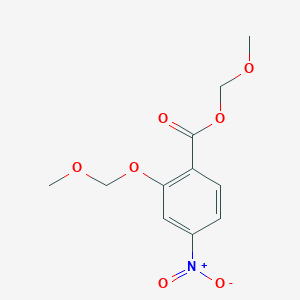
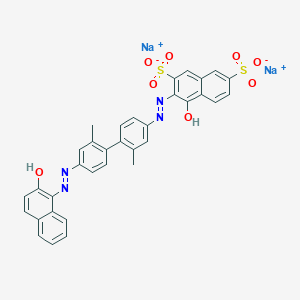
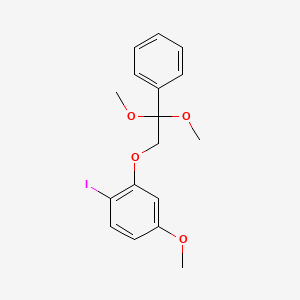
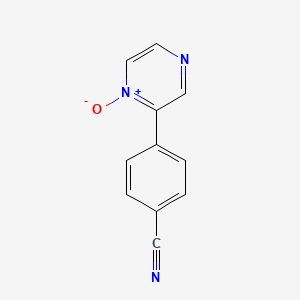
![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)

